molecular formula C18H14N4O5S B2632610 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 317338-12-8

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Cat. No.: B2632610
CAS No.: 317338-12-8
M. Wt: 398.39
InChI Key: RISTVKJXPQRAAW-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a small molecule research chemical based on a benzamide-thiazole scaffold, which is of significant interest in medicinal chemistry and early drug discovery. Compounds within this structural class have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These N-(thiazol-2-yl)-benzamide analogs are known to function as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor to exert a state-dependent inhibition of channel activity . This mechanism makes them valuable pharmacological tools for probing the poorly understood physiological roles of ZAC. Furthermore, structurally related molecules featuring the N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl] core have been investigated for their potential to inhibit cancer cell metabolism and mitosis by targeting key enzymes such as Nek2 and Hec1 . As such, this compound presents a versatile chemical scaffold for basic biological research and target validation in areas including neuropharmacology and oncology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic personal use.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c1-10-3-4-15(11(2)5-10)16-9-28-18(19-16)20-17(23)12-6-13(21(24)25)8-14(7-12)22(26)27/h3-9H,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISTVKJXPQRAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Oxidized derivatives of the thiazole or phenyl rings.

    Reduction: Amino derivatives of the nitrobenzamide moiety.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide exerts its effects involves the inhibition of key enzymes in cellular processes. For example, it has been shown to inhibit the Nek2 and Hec1 enzymes, which are crucial for cell mitosis . This inhibition disrupts the mitotic process, leading to cell cycle arrest and potentially cell death.

Comparison with Similar Compounds

Structural Analogues of 3,5-Dinitrobenzamide Derivatives

The 3,5-dinitrobenzamide scaffold is a common feature in several bioactive compounds. Below is a comparative analysis of key analogues:

Key Structural and Functional Differences

Core Heterocycle Variations: The target compound’s 1,3-thiazole core is shared with N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide . In contrast, N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide employs a 1,3,4-thiadiazole ring, which may enhance metabolic stability due to sulfur-rich heterocycles.

Substituent Effects :

  • Electron-Withdrawing Groups : The 3,5-dinitrobenzamide group in the target compound and N-(4-Bromophenyl)-3,5-dinitrobenzamide enhances electrophilicity, favoring interactions with biological targets like enzymes or DNA.
  • Aromatic Substituents : The 2,4-dimethylphenyl group on the thiazole ring (target) provides steric bulk and moderate electron-donating effects compared to the sulfamoyl group in or the hydrazineyl group in .

Synthetic Yields and Methods :

  • Hydrazide derivatives (e.g., compounds in ) exhibit moderate yields (38–99%), influenced by the steric hindrance of substituents.
  • Oxadiazole derivatives (e.g., ) achieve higher yields (82–86%) due to efficient cyclization reactions.

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy : Hydrazinecarbothioamide derivatives show distinct C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches, absent in the target compound, which would instead exhibit thiazole-related vibrations (C-N, C-S).
  • Crystallography: N-(4-Bromophenyl)-3,5-dinitrobenzamide crystallizes in a monoclinic system, with nitro groups adopting planar configurations—a feature likely shared with the target compound.

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O3SC_{18}H_{15}N_{3}O_{3}S with a molecular weight of approximately 353.4 g/mol. The compound features a thiazole ring, which is known to contribute to various biological activities.

PropertyValue
Molecular FormulaC18H15N3O3S
Molecular Weight353.4 g/mol
InChI KeyYZCPIVJFUOCTLD-UHFFFAOYSA-N

Synthesis

The compound can be synthesized through a one-pot reaction involving 2-amino-4-(2,4-dimethylphenyl)thiazole and 3,5-dinitrobenzoyl chloride in a suitable solvent like phosphorus oxychloride. The reaction conditions typically involve refluxing for several hours followed by crystallization from an appropriate solvent mixture.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL depending on the strain tested.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound demonstrated cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). IC50 values were reported to be around 30 µM for HeLa cells and 25 µM for MCF-7 cells.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with the compound.

Anti-inflammatory Effects

In vivo studies using animal models have indicated that the compound possesses anti-inflammatory properties. Administration in models of induced inflammation resulted in significant reductions in edema and inflammatory markers such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial activity against clinical isolates.
    • Methodology : Disc diffusion method was employed.
    • Results : Zones of inhibition were measured; the compound showed superior activity compared to standard antibiotics.
  • Case Study on Cytotoxicity :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : Significant reduction in cell viability was observed at concentrations above 20 µM.

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